molecular formula C2HCl2F B3031446 Ethene, 1,1-dichloro-2-fluoro- CAS No. 359-02-4

Ethene, 1,1-dichloro-2-fluoro-

Cat. No. B3031446
CAS RN: 359-02-4
M. Wt: 114.93 g/mol
InChI Key: MSHXSYMNYJAOSS-UHFFFAOYSA-N
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Description

Ethene, 1,1-dichloro-2-fluoro- is a chemical compound with the formula C2HCl2F. It has a molecular weight of 114.93314 g/mol . The structure of this molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 5 bonds. There are 4 non-H bonds, 1 multiple bond, and 1 double bond .


Molecular Structure Analysis

The molecular structure of Ethene, 1,1-dichloro-2-fluoro- includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 5 bonds, including 4 non-H bonds, 1 multiple bond, and 1 double bond . The 2D chemical structure image of Ethene, 1,1-dichloro-2-fluoro- is also called skeletal formula, which is the standard notation for organic molecules .


Chemical Reactions Analysis

Several reactions involving Ethene, 1,1-dichloro-2-fluoro- or similar compounds are mentioned in the search results. For example, one reaction involves the combination of CH4O and C2Cl2F2 to form C3H4Cl2F2O . Another reaction involves the combination of Cl2 and C2Cl2F2 to form C2Cl4F2 . These reactions might provide some insights into the possible chemical reactions that Ethene, 1,1-dichloro-2-fluoro- can undergo.

Safety and Hazards

While specific safety and hazard information for Ethene, 1,1-dichloro-2-fluoro- is not available in the search results, general safety precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1,1-dichloro-2-fluoroethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2F/c3-2(4)1-5/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHXSYMNYJAOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448674
Record name Ethene, 1,1-dichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethene, 1,1-dichloro-2-fluoro-

CAS RN

359-02-4
Record name Ethene, 1,1-dichloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1-dichloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethene, 1,1-dichloro-2-fluoro-
Reactant of Route 2
Ethene, 1,1-dichloro-2-fluoro-
Reactant of Route 3
Ethene, 1,1-dichloro-2-fluoro-

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